molecular formula C17H19F2N3O3 B1199960 Lomefloxacin CAS No. 98079-51-7

Lomefloxacin

カタログ番号 B1199960
CAS番号: 98079-51-7
分子量: 351.35 g/mol
InChIキー: ZEKZLJVOYLTDKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Lomefloxacin synthesis involves a greener approach utilizing ionic liquid in a one-pot procedure, which includes condensation, cyclization, ethylation, and condensation with 2-methyl piperazine. This method simplifies synthesis procedures, shortens synthesis time, and eliminates the usage of volatile organic solvents, yielding Lomefloxacin hydrochloride with an overall yield of 58.4% (Cheng et al., 2009). Additionally, specific derivatives of Lomefloxacin have been synthesized to improve solubility, dissolution rates, and to study their topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines (You Zhou et al., 2013).

Molecular Structure Analysis

Lomefloxacin's molecular structure analysis reveals its ligational behavior with various metal ions, indicating it behaves as a neutral bidentate ligand through OO coordination sites. This interaction with metal ions, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Th(IV), and UO2(VI), suggests a complex formation that influences its physical and chemical properties and potential pharmaceutical applications (Abd El‐Halim et al., 2011).

Chemical Reactions and Properties

Lomefloxacin participates in a variety of chemical reactions, including its interaction with DNA and human serum albumin, suggesting its binding affinity and the potential for causing a strong static fluorescence quenching in binary and ternary systems. Such interactions highlight the drug's potential for DNA damage under certain conditions, such as exposure to UV-A radiation, which is critical for understanding its photostability and phototoxic effects (Marouzi et al., 2017).

Physical Properties Analysis

The crystal forms of Lomefloxacin, prepared from solvents of varying polarity, indicate the existence of polymorphic forms with differing solubility and dissolution rates compared to the commercial drug. This suggests that crystallization techniques can improve the drug's solubility and dissolution studies, important for its formulation and therapeutic efficacy (Ganesan et al., 2013).

Chemical Properties Analysis

The chemical properties of Lomefloxacin, including its bactericidal activity and mechanism of action, are closely linked to its molecular structure and synthesis processes. It displays a biphasic response in its bactericidal activities, suggesting complex interactions with bacterial cells and DNA synthesis inhibition across various bacterial species, emphasizing its broad-spectrum antibiotic capabilities (Lewin et al., 1989).

科学的研究の応用

1. Photocatalytic Degradation of Lomefloxacin Antibiotics

  • Summary of the Application : This study demonstrates the visible light photocatalysis of lomefloxacin using magnesium titanate (MgTiO3). The aim is to address the human health risk posed by antibiotics in the water system due to the rise of antibacterial activity in the environmental web .
  • Methods of Application : The nanomaterial was subjected to computational analysis to study morphology, functional, and optical characteristics through FESEM, XRD, FTIR, BET, UV–Vis, etc. The photocatalytic studies were performed to observe different parameters affecting lomefloxacin degradation such as initial concentration, catalyst dosage, and pH .
  • Results or Outcomes : The study revealed that 30 mg/L of catalyst was optimum to degrade 10 mg/L of lomefloxacin with 30-W LED irradiation up to 150 min. Reactive species, namely, electron, hole, hydroxyl, and superoxide radicals, comprised the primary photocatalytic mechanism for lomefloxacin degradation .

2. Preparation and Characterization of Metal-Based Complexes with Lomefloxacin

  • Summary of the Application : This study investigated the complexation mode, morphological, and biological properties of four metal-based complexes of Lomefloxacin molecules with Mg (II), Ca (II), Zn (II), and Fe (III) metal ions .
  • Methods of Application : These complexes were prepared at 60–70 °C in a neutral medium using a 5% NH3 solution at pH 7–8 with a 1:1 ratio. Multiple physicochemical methods were employed to characterize the binding mode between Lomefloxacin and the metal ions under investigation .
  • Results or Outcomes : The microscopic characterizations indicated that the Ca (II)-Lomefloxacin complex had an interesting surface topography. Its particles had a homogenous, short, rod-like shaped structure that clustered together to form a tree shape .

3. Voltammetric Behavior and Analytical Applications of Lomefloxacin

  • Summary of the Application : This study investigates the voltammetric behavior of Lomefloxacin, an antibacterial fluoroquinolone. It explores the electrochemical properties of Lomefloxacin and its potential applications in analytical chemistry .
  • Methods of Application : The study uses a dropping mercury electrode to reduce Lomefloxacin, producing one or more peaks depending on the pH of the aqueous medium. Coulometric measurements were used to determine the number of electrons involved in the main peak .
  • Results or Outcomes : The study found that the polarographic method showed good selectivity with respect to both excipients and degradation products. The recovery study showed a coefficient of variation (CV) of less than 2% and an average recovery of 99.5% .

4. Prophylaxis of Urinary Tract Infections

  • Summary of the Application : Lomefloxacin has been employed for the prophylaxis of urinary tract infections (UTIs) prior to surgery .
  • Methods of Application : As a fluoroquinolone antibiotic, Lomefloxacin is typically administered orally in the form of tablets. The dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes : Lomefloxacin has been found to be effective in preventing UTIs, thereby reducing the risk of postoperative complications related to UTIs .

5. Prophylaxis of Urinary Tract Infections in Surgical Procedures

  • Summary of the Application : Lomefloxacin has been used as a prophylactic or preventative treatment to prevent urinary tract infections in patients undergoing transrectal or transurethral surgical procedures .
  • Methods of Application : As a fluoroquinolone antibiotic, Lomefloxacin is typically administered orally in the form of tablets. The dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes : Lomefloxacin has been found to be effective in preventing UTIs, thereby reducing the risk of postoperative complications related to UTIs .

6. Treatment of Various Infections

  • Summary of the Application : The antibacterial efficacy of oral Lomefloxacin has been investigated in a wide variety of infections, including respiratory and uncomplicated and complicated urinary tract infections, obstetric, gynaecological, joint, skin, oral, ear, nose, throat and eye infections .
  • Methods of Application : As a fluoroquinolone antibiotic, Lomefloxacin is typically administered orally in the form of tablets. The dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes : Lomefloxacin has been found to be effective in treating a wide variety of infections, thereby improving patient outcomes .

Safety And Hazards

Lomefloxacin may make the skin more sensitive to sunlight, and a severe sunburn may result . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It’s not approved for use by children younger than 12 years of age as it may interfere with bone development .

将来の方向性

While Lomefloxacin is effective in treating various bacterial infections, its persistent presence in water and wastewater systems poses a risk to aquatic life and human health . Therefore, future research could focus on developing more efficient methods for the degradation and removal of Lomefloxacin from the environment .

特性

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKZLJVOYLTDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98079-52-8 (hydrochloride)
Record name Lomefloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4040680
Record name Lomefloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.06e-01 g/L
Record name Lomefloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited.
Record name Lomefloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lomefloxacin

CAS RN

98079-51-7
Record name Lomefloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98079-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomefloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomefloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomefloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMEFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239-240.5 °C, 239 - 240.5 °C
Record name Lomefloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1.50 g of ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, 1.50 g of 2-methylpiperazine and 5 ml of pyridine was heated for 3 hours under reflux. The solvent of the reaction mixture was evaporated and the residue was dissolved in chloroform. The solution was washed with water, dried and evaporated. The residue was recrystallized from a mixture of benzene and isopropyl ether to give 1.00 g of the title compound as colorless needles, M.p. 126.5°-127.5° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.00 g of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 1.10 g of 2-methylpiperazine and 10 ml of pyridine was heated for 15 minutes under reflux. The reaction mixture was evaporated and methanol was added to the residue. The precipitate was filtered and recrystallized from ethanol to give 0.36 g of the title compound as colorless needles, M.p. 239°-240.5° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomefloxacin
Reactant of Route 2
Reactant of Route 2
Lomefloxacin
Reactant of Route 3
Reactant of Route 3
Lomefloxacin
Reactant of Route 4
Reactant of Route 4
Lomefloxacin
Reactant of Route 5
Reactant of Route 5
Lomefloxacin
Reactant of Route 6
Lomefloxacin

Citations

For This Compound
15,500
Citations
AN Wadworth, KL Goa - Drugs, 1991 - Springer
… to lomefloxacin and other quinolones than the majority of Gram-negative organisms. The activity of lomefloxacin … were susceptible to lomefloxacin. Ureaplasma urealyticum and both …
Number of citations: 115 link.springer.com
LJ Piddock, MC Hall, R Wise - Antimicrobial agents and …, 1990 - Am Soc Microbiol
… and lomefloxacin was observed (12). The pH has been shown to affect the MIC of lomefloxacin … We compared the activity of lomefloxacin with those of established quinolones in several …
Number of citations: 50 journals.asm.org
DA Leigh, S Tait, B Walsh - Journal of antimicrobial …, 1991 - academic.oup.com
… Comparative MICs showed that lomefloxacin was more active … Solutions of lomefloxacin showed instability in bright sunlight … Lomefloxacin showed a wide range of activity against Gram-…
Number of citations: 30 academic.oup.com
KE Aldridge, A Henderberg, K Gebbia… - … and infectious disease, 1989 - Elsevier
… In the present study we found lomefloxacin to be a very potent antimicrobial against a variety of groups of clinical bacteria frequently isolated from infections. Lomefloxacin possesses …
Number of citations: 13 www.sciencedirect.com
R Wise, JM Andrews, JP Ashby… - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… The MICs of lomefloxacin against 90% of the members of the … Lomefloxacin was comparable in activity to fleroxacin and … The protein binding of lomefloxacin was 15.4%, and serum had …
Number of citations: 132 journals.asm.org
YD Sanzgiri, SR Knaub, CM Riley - Analytical Profiles of Drug Substances …, 1994 - Elsevier
Publisher Summary This chapter provides the description, synthesis, physical properties, pharmacokinetics, and methods of analysis of lomefloxacin. It is the member of the …
Number of citations: 8 www.sciencedirect.com
KH Mayer, JA Ellal - The American journal of medicine, 1992 - Elsevier
… cosides were susceptible to lomefloxacin. No significant lomefloxacin resistance was identi… The frequency with which spontaneous single-step resistance to lomefloxacin develops in …
Number of citations: 19 www.sciencedirect.com
E Rizk - The American journal of medicine, 1992 - Elsevier
… In this analysis, 103 patients treated with lomefloxacin plus theophylline were compared with 150 patients who received lomefloxacin without concurrent theophylline. A similar …
Number of citations: 28 www.sciencedirect.com
RI Al-Wabli - Profiles of Drug Substances, Excipients and Related …, 2017 - Elsevier
… The aqueous solubility of lomefloxacin was determined as a … The aqueous solubility of lomefloxacin mesylate at 25C and … The complexation of lomefloxacin with five metal ions (Al 3 + , …
Number of citations: 6 www.sciencedirect.com
ST Chambers, BA Peddie, RA Robson… - Journal of …, 1991 - academic.oup.com
… The model simulated, in Mueller-Hinton broth, the profile of plasma lomefloxacin … of lomefloxacin concentration profiles achievable by oral dosing. The first dose of lomefloxacin was …
Number of citations: 17 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。